molecular formula C9H9N3O3 B561050 5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione CAS No. 103752-63-2

5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione

Cat. No.: B561050
CAS No.: 103752-63-2
M. Wt: 207.189
InChI Key: COBWJWRVIDKLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione is a heterocyclic compound that features both an imidazolidine and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of pyridine-4-carbaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product .

Industrial Production Methods

Techniques like crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced imidazolidine compounds, and substituted pyridine derivatives .

Scientific Research Applications

5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione exerts its effects involves interactions with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features an imidazolidine ring fused with a pyridine moiety and a hydroxymethyl substituent. Its synthesis typically involves the reaction of pyridine-4-carbaldehyde with imidazolidine-2,4-dione under basic conditions, which leads to the formation of the desired product through a condensation mechanism.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. A study reported that compounds derived from similar structures demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antibacterial properties .

Antiviral Activity

The compound has also been investigated for its antiviral potential. In vitro studies have shown that derivatives based on the imidazolidine-2,4-dione framework can inhibit human immunodeficiency virus (HIV) replication. These studies utilized viral cytopathic effect assays to evaluate the reduction in cytopathic effects caused by HIV, revealing structure-activity relationships (SAR) that inform potential therapeutic applications .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or viral replication.
  • Receptor Interaction : It potentially interacts with cellular receptors, altering signaling pathways critical for pathogen survival or replication.
  • Oxidative Stress Induction : The presence of the hydroxyl group may contribute to oxidative stress in target cells, leading to cell death or reduced viability .

Table: Summary of Biological Activities and Findings

Study ReferenceBiological ActivityKey Findings
AntimicrobialSignificant antibacterial activity against Gram-positive bacteria with low MIC values.
AntiviralInhibitory effects on HIV replication with promising SAR trends observed.
Enzyme InhibitionPotential inhibition of key metabolic enzymes in pathogens.
Receptor ModulationAffinity for serotonin receptors indicating possible neuropharmacological effects.

Properties

IUPAC Name

5-[hydroxy(pyridin-4-yl)methyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-7(5-1-3-10-4-2-5)6-8(14)12-9(15)11-6/h1-4,6-7,13H,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBWJWRVIDKLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C2C(=O)NC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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